1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated aromatic amine with the molecular formula C₉H₉F₄N and a molecular weight of 207.17 g/mol . The compound features a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, with an ethylamine (-CH₂CH₂NH₂) side chain. Its structural uniqueness lies in the synergistic electronic effects of the fluorine and trifluoromethyl groups, which enhance lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. Limited synthetic details are available in the provided evidence, but related compounds (e.g., urea derivatives) are synthesized via multi-step routes involving lithium-halogen exchange, CDI-mediated coupling, and reductive amination .
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBTYBCFSPUKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206869 | |
| Record name | 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098069-37-4 | |
| Record name | 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098069-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluoro group to the phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyltrimethylsilane (TMSCF3) or Ruppert’s reagent.
Amination: Conversion of the intermediate product to the final amine compound through reductive amination or nucleophilic substitution reactions
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group acts as a nucleophile, participating in reactions with electrophilic reagents. Common transformations include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), polar solvents | N-Alkylated derivatives |
| Arylation | Aryl halides, Pd catalysts | Biaryl amines |
| Sulfonylation | Sulfonyl chlorides, base (e.g., Et₃N) | Sulfonamides |
For example, reaction with methyl iodide in THF yields N-methyl-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine, a precursor for further functionalization. The trifluoromethyl group enhances electrophilicity at the para position, facilitating regioselective coupling in cross-catalyzed reactions .
Acylation Reactions
The amine reacts with acylating agents to form amides, a critical step in drug design:
| Acylating Agent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Dichloromethane, 0–5°C | N-Acetylated derivative |
| Benzoyl chloride | Pyridine, reflux | N-Benzoylated compound |
| Anhydrides (e.g., Ac₂O) | Base (e.g., NaHCO₃), RT | Secondary amides |
These reactions proceed with high efficiency due to the electron-withdrawing trifluoromethyl group, which increases the amine’s nucleophilicity.
Oxidation and Reduction
While the amine itself is resistant to oxidation under mild conditions, specialized reagents induce specific transformations:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation to imine | MnO₂, CH₂Cl₂ | Imine formation |
| Reduction of intermediates | LiAlH₄, THF | Amine regeneration from amides |
The trifluoromethyl group stabilizes intermediates via inductive effects, influencing reaction pathways and selectivity .
Salt Formation
Protonation with acids generates stable salts, enhancing solubility for biological testing:
| Acid | Conditions | Application |
|---|---|---|
| HCl (gaseous) | Et₂O, 0°C | Hydrochloride salt for crystallography |
| H₂SO₄ | Ethanol, RT | Sulfate salts for formulation studies |
These salts are pivotal in pharmacokinetic studies, as they improve bioavailability.
Comparative Reactivity with Analogues
The compound’s reactivity differs from non-fluorinated analogues due to electronic and steric effects:
| Property | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine | Non-Fluorinated Analogue |
|---|---|---|
| Nucleophilicity | Enhanced (CF₃ electron withdrawal) | Moderate |
| Thermal Stability | High (decomposition >200°C) | Lower (decomposition ~150°C) |
| Solubility | Low in water, high in organic solvents | Moderate in polar solvents |
The fluorine substituents also reduce basicity (pKa ~8.5) compared to non-fluorinated amines (pKa ~10.5) .
Mechanistic Insights from DFT Studies
Density functional theory (DFT) calculations reveal:
Scientific Research Applications
Basic Information
- Chemical Formula : CHFN
- CAS Number : 1093079-61-8
- Molecular Weight : 201.17 g/mol
Structural Characteristics
The compound features a fluorinated aromatic ring, which contributes to its unique chemical reactivity and biological activity. The presence of trifluoromethyl groups enhances lipophilicity and can influence pharmacokinetics.
Medicinal Chemistry
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine has been investigated for its potential as a pharmaceutical agent. The fluorinated phenyl group can significantly alter the biological activity of compounds, making it a valuable scaffold in drug discovery.
Case Studies
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit selective serotonin reuptake inhibitor (SSRI) properties, suggesting potential in treating depression and anxiety disorders.
- Anticancer Properties : Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation, indicating that this compound may also have anticancer potential.
Material Science
In material science, the compound's unique properties allow for its use in developing advanced materials. Its fluorinated structure can enhance thermal stability and chemical resistance.
Applications
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve their mechanical properties and resistance to solvents.
Chemical Intermediates
The compound serves as an important intermediate in synthesizing more complex molecules. Its reactivity allows for the introduction of various functional groups through electrophilic aromatic substitution reactions.
Synthesis Examples
- Synthesis of Fluorinated Amines : It can be used to create various fluorinated amines that are valuable in pharmaceuticals and agrochemicals.
- Building Blocks for Complex Molecules : The compound can act as a building block for synthesizing biologically active compounds through further functionalization.
Data Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antidepressant and anticancer research | Potential new therapies for mental health |
| Material Science | Development of fluorinated polymers | Enhanced thermal stability |
| Chemical Intermediates | Synthesis of fluorinated amines | Versatile building blocks for drug synthesis |
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets by influencing the electronic and steric properties of the molecule. This can lead to the modulation of biological pathways and exertion of desired pharmacological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Fluorine vs. Chlorine : Replacing fluorine with chlorine (e.g., in (R)-1-(3-chloro-5-fluorophenyl)ethan-1-amine) increases steric bulk and alters electronic properties, impacting receptor binding in kinase inhibitors .
- Trifluoromethyl Positioning : Moving the -CF₃ group from the 5- to 3-position (as in 2-[3-(trifluoromethyl)phenyl]ethan-1-amine) reduces steric hindrance, improving synthetic accessibility .
Biological Activity
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine, also known as (R)-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is C₉H₉F₄N, with a CAS number of 1093079-61-8. Its structure includes a fluorinated phenyl ring, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its role as a pharmacological agent. The following sections detail specific activities and findings from recent studies.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. It has been shown to inhibit the growth of various cancer cell lines. For instance, in a study assessing cytotoxicity against multiple cell lines, it demonstrated significant antiproliferative effects with IC₅₀ values in the low micromolar range.
This data suggests that the compound may be effective against lung and colon cancer cells, among others.
The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, it has been shown to induce caspase activation in treated cells, leading to programmed cell death.
"The results indicated a significant increase in caspase-3 activation, demonstrating the programmed apoptotic activity induced by the compound" .
Inhibition of Enzymatic Activity
Additionally, this compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. One study highlighted its role as an inhibitor of mPGES-1, an enzyme implicated in pain and inflammation:
This inhibition suggests potential therapeutic applications in managing inflammatory diseases.
Case Studies
Several case studies further illustrate the biological activity of this compound:
- Case Study on Anticancer Effects : A study conducted on a series of analogs including this compound demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard treatments like doxorubicin .
- Biotransformation Studies : Research involving recombinant E. coli showed that this compound could be effectively biotransformed into other active metabolites, enhancing its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine, and how can reaction efficiency be maximized?
- Methodology :
- Reductive Amination : React 3-fluoro-5-(trifluoromethyl)benzaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12–24 hours. Monitor progress via TLC .
- CDI-Mediated Coupling : Use carbonyldiimidazole (CDI) to activate intermediates, followed by reaction with benzyl-protected amines in THF. Purify via HPLC with acetonitrile/water gradients .
- Key Considerations :
- Steric hindrance from the trifluoromethyl group may reduce yields; use excess ketone (1.5–2.0 equivalents) and extend reaction times to 48 hours for bulky substrates .
- Catalytic hydrogenation (Pd/C, H2) can remove protecting groups post-synthesis .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Primary Methods :
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine environments .
- X-Ray Crystallography : Resolve steric/electronic effects of the trifluoromethyl and fluoro groups on molecular geometry .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (C9H7F4N) and isotopic patterns .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-fluoro-5-(trifluoromethyl)phenyl group influence reactivity in cross-coupling reactions?
- Case Study :
- Suzuki-Miyaura Coupling : Low reactivity observed with aryl boronic acids due to electron-withdrawing trifluoromethyl groups. Mitigate via microwave-assisted heating (120°C, 30 min) and Pd(OAc)2/XPhos catalysts .
- Buchwald-Hartwig Amination : Requires bulky ligands (e.g., DavePhos) to prevent catalyst deactivation by fluorine .
- Data Table :
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, 24 h | 65–78 | |
| Suzuki Coupling | Pd/XPhos, MW, 120°C | 42–55 |
Q. What computational strategies can predict the compound’s binding affinity in biological targets (e.g., enzymes or receptors)?
- Approaches :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by fluorine atoms .
- Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB) using the compound’s 3D structure (optimized via Gaussian 09) .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Root Causes :
- Impurity Sources : Residual solvents (e.g., THF, DCM) in NMR samples; use deuterated solvents and degas samples .
- Stereochemical Variants : Chiral impurities from incomplete resolution; employ chiral HPLC (Chiralpak IA column) .
- Resolution Workflow :
Reproduce synthesis under inert (N2) conditions.
Validate spectra against reference databases (PubChem, Reaxys).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
